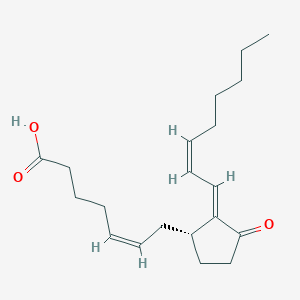

11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid

Overview

Description

“11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid”, also known as CAY10410, is a potent PPARγ agonist . It is an analog of 15d-PGJ2 and has the ability to activate PPARγ in human B cells without killing B lymphocytes .

Molecular Structure Analysis

The molecular weight of CAY10410 is 318.45 and its molecular formula is C20H30O3 . The SMILES representation of its structure isO=C1/C ( [C@H] (CC1)C/C=C\\CCCC (O)=O)=C/C=C\\CCCCC .

Scientific Research Applications

PPARγ Agonist

CAY10410 is a potent PPARγ agonist . PPARγ (Peroxisome proliferator-activated receptor gamma) is a type of nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .

B Cell Activation

CAY10410 has the ability to activate PPARγ in human B cells without killing B lymphocytes . B cells are a type of white blood cell that play a vital role in the body’s immune response .

Neuroblastoma Research

In human neuroblastoma SH-SY5Y cells, CAY10410 was not cytotoxic at up to 25 µM . Neuroblastoma is a type of cancer that develops from immature nerve cells found in several areas of the body .

Oxidative Stress Research

CAY10410 also failed to covalently modify thioredoxin or induce oxidative stress at 50 µM . Thioredoxin is a class of small redox proteins known to be present in all organisms and plays a role in many biological processes .

Mechanism of Action

Target of Action

The primary target of 11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, also known as CAY10410, is PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

CAY10410 acts as a potent PPARγ agonist . It has the ability to activate PPARγ in human B cells without causing cytotoxic effects . This activation is significant as PPARγ plays a key role in the regulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation .

Biochemical Pathways

The activation of PPARγ by CAY10410 influences several biochemical pathways. Specifically, it activates the PPRE-LUC activity, a luciferase reporter gene driven by a peroxisome proliferator response element . This activation is inhibited by the PPARγ DN in B cells .

Result of Action

The activation of PPARγ by CAY10410 in human B cells leads to changes in gene expression that can influence cell differentiation, metabolism, and inflammatory responses . Importantly, CAY10410 does this without causing cytotoxic effects, even at doses up to 25 μM .

Safety and Hazards

properties

IUPAC Name |

(Z)-7-[(1R,2E)-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLDUEEOOVHL-WKELIDJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\1/[C@H](CCC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)